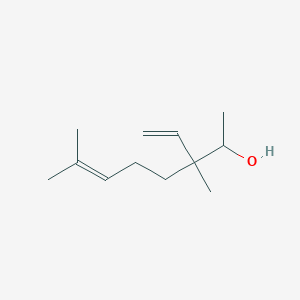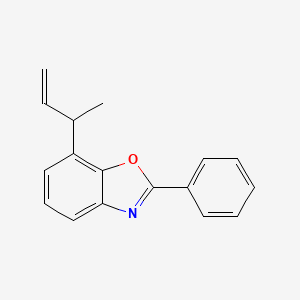
7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.
For example, the reaction of 2-aminophenol with 3-buten-2-one in the presence of an acid catalyst can yield this compound. The reaction conditions may include heating the mixture to reflux temperature and using a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: If found to have therapeutic effects, the compound can be developed into pharmaceutical agents for treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication. Similarly, if it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by interacting with specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzoxazole: Lacks the but-3-en-2-yl group, making it less versatile in certain reactions.
7-Methyl-2-phenylbenzoxazole: Contains a methyl group instead of the but-3-en-2-yl group, which may affect its reactivity and applications.
7-(But-3-en-2-yl)-1,3-benzoxazole:
Uniqueness
7-(But-3-en-2-yl)-2-phenyl-1,3-benzoxazole is unique due to the presence of both the but-3-en-2-yl and phenyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for scientific research.
Propriétés
Numéro CAS |
60723-77-5 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
7-but-3-en-2-yl-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C17H15NO/c1-3-12(2)14-10-7-11-15-16(14)19-17(18-15)13-8-5-4-6-9-13/h3-12H,1H2,2H3 |
Clé InChI |
ZGRXPRPTTULHHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


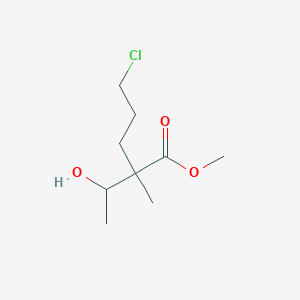
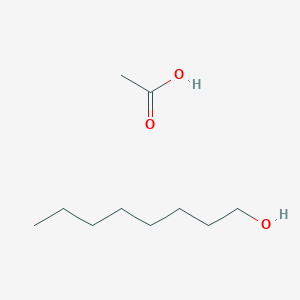
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
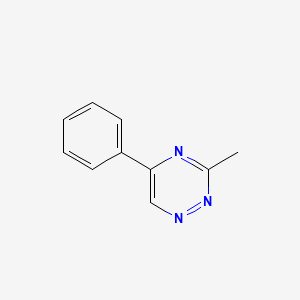
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)


![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

